3-bromo-4-methoxy-N-pyridin-2-ylbenzamide
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Overview
Description
3-Bromo-4-methoxy-N-pyridin-2-ylbenzamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3rd position, a methoxy group at the 4th position, and a pyridin-2-yl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-pyridin-2-ylbenzamide typically involves the reaction of 3-bromo-4-methoxypyridine with 2-aminopyridine under specific conditions. One common method involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents in toluene, which promotes C–C bond cleavage and the formation of the desired amide . The reaction conditions are mild and metal-free, making this method efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reagent concentrations. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyridin-2-yl group.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, which may have different biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and catalysts.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, acids, or alcohols.
Scientific Research Applications
3-Bromo-4-methoxy-N-pyridin-2-ylbenzamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to receptor sites, altering cellular signaling and function .
Comparison with Similar Compounds
3-Bromo-4-methoxy-N-pyridin-2-ylbenzamide can be compared with other similar compounds, such as:
3-Bromo-4-methoxypyridine: A precursor in the synthesis of the target compound, used in various organic reactions.
N-(Pyridin-2-yl)amides: Compounds with similar structural features and biological activities.
3-Bromoimidazo[1,2-a]pyridines: Heterocyclic compounds with diverse medicinal applications
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-18-11-6-5-9(8-10(11)14)13(17)16-12-4-2-3-7-15-12/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSDJWPCKRLIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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